molecular formula C22H30N2O2 B2393541 N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide CAS No. 1946408-88-3

N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide

Cat. No. B2393541
CAS RN: 1946408-88-3
M. Wt: 354.494
InChI Key: JZNLTOLQNQKIND-UHFFFAOYSA-N
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Description

N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide, also known as CTB, is a chemical compound that has shown promising results in scientific research. This compound has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and neuroscience. In

Mechanism of Action

The mechanism of action of N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide is not fully understood, but it is believed to involve the binding of this compound to specific receptors on the surface of neurons. This binding leads to changes in the electrical activity of the neuron, which can then be measured and studied. Additionally, this compound has been shown to have an effect on the release of neurotransmitters, which may contribute to its overall effects on neural activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on neural activity, this compound has been shown to have an effect on the immune system, specifically on the production of cytokines. Additionally, this compound has been shown to have an effect on the production of reactive oxygen species, which may contribute to its overall antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide in lab experiments is its selectivity for specific neurons in the brain. This makes it an ideal tool for studying neural pathways and connectivity. Additionally, this compound is relatively easy to use and can be administered in a variety of ways, including injection and topical application.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is the potential for off-target effects. While this compound is selective for specific neurons, it may also bind to other receptors in the brain, leading to unintended effects. Additionally, the effects of this compound may vary depending on the concentration and duration of exposure, which can make it difficult to interpret results.

Future Directions

There are a number of future directions for research on N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide. One area of interest is in the development of new compounds that are similar to this compound but have improved selectivity and specificity. Additionally, there is a need for more research on the long-term effects of this compound exposure, as well as its potential applications in the treatment of neurological disorders. Finally, there is a need for more research on the potential off-target effects of this compound, as well as its interactions with other drugs and compounds.

Synthesis Methods

N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide can be synthesized using a multistep process involving the reaction of various chemicals. The first step involves the reaction of 4-tert-butylcyclohexanone with malononitrile to form a cyanoacetate intermediate. This intermediate is then reacted with 3-(oxolan-3-yl)benzaldehyde to produce the final product, this compound.

Scientific Research Applications

N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of neuroscience. This compound has been shown to selectively bind to a specific subset of neurons in the brain, making it an ideal tool for studying neuronal pathways and connectivity. Additionally, this compound has been used to study the structure and function of the nervous system, as well as to investigate the effects of drugs and other compounds on neural activity.

properties

IUPAC Name

N-(4-tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-21(2,3)19-7-10-22(15-23,11-8-19)24-20(25)17-6-4-5-16(13-17)18-9-12-26-14-18/h4-6,13,18-19H,7-12,14H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNLTOLQNQKIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C#N)NC(=O)C2=CC=CC(=C2)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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